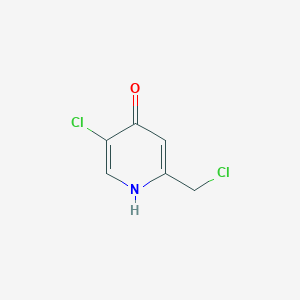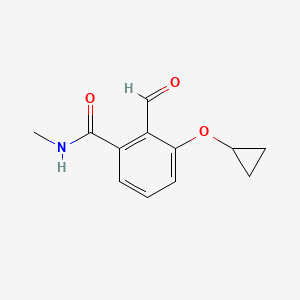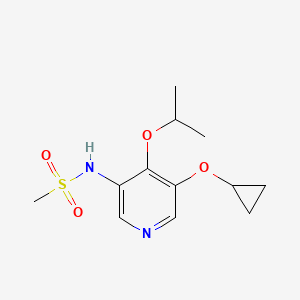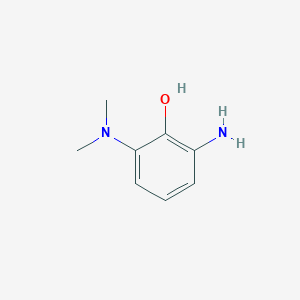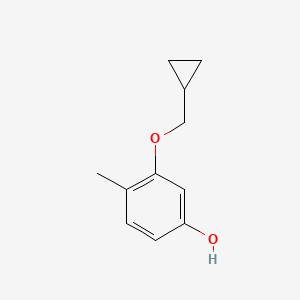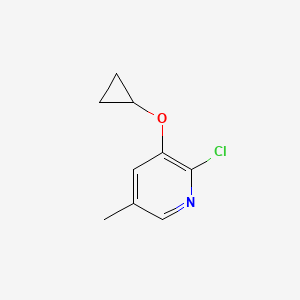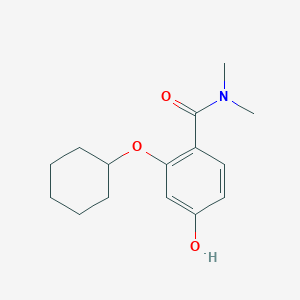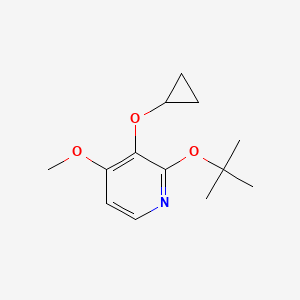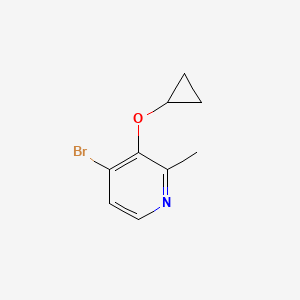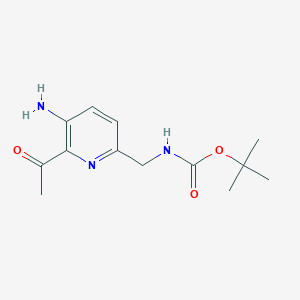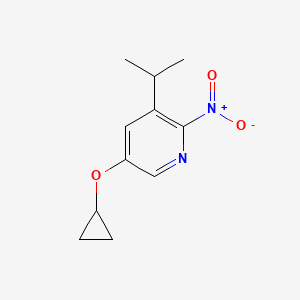![molecular formula C11H11NO6 B14837405 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted at the 2 and 6 positions with methoxycarbonyl groups and at the 4 position with an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the esterification of pyridine derivatives followed by functional group transformations. One common method involves the reaction of 2,6-dicarboxypyridine with methanol in the presence of a catalyst to form the dimethyl ester. This intermediate is then subjected to further reactions to introduce the acetic acid group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and the functional groups attached to it play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
[2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has similar structural features but includes a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
[2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid: Similar to the methoxycarbonyl derivative but with ethoxycarbonyl groups, offering different reactivity and solubility properties.
Uniqueness:
Functional Group Diversity: The presence of both methoxycarbonyl and acetic acid groups provides unique reactivity patterns.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H11NO6 |
|---|---|
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-[2,6-bis(methoxycarbonyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-10(15)7-3-6(5-9(13)14)4-8(12-7)11(16)18-2/h3-4H,5H2,1-2H3,(H,13,14) |
Clave InChI |
RYFPCOPRPRDZTC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


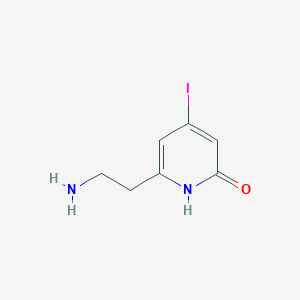
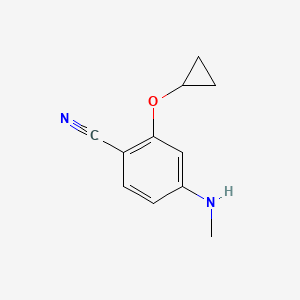
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
